molecular formula C17H16N6O B10999104 N-(1H-benzimidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(1H-benzimidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10999104
M. Wt: 320.3 g/mol
InChI Key: JBIHDSQLIFCMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H16N6O and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H16N6O/c24-16(20-17-18-12-6-1-2-7-13(12)19-17)10-5-9-15-22-21-14-8-3-4-11-23(14)15/h1-4,6-8,11H,5,9-10H2,(H2,18,19,20,24)

InChI Key

JBIHDSQLIFCMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Biological Activity

N-(1H-benzimidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzimidazole moiety and a triazolopyridine component. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzimidazole Ring : Achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
  • Synthesis of the Triazolopyridine Moiety : Involves cyclization reactions starting from appropriate pyridine derivatives and azides.
  • Coupling : The final step often includes nucleophilic substitution to introduce the butanamide side chain.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its interactions with biological macromolecules.

Antitumor Activity

Research indicates that compounds with similar structural motifs demonstrate promising antitumor properties. For instance, studies have shown that derivatives containing benzimidazole and triazole rings can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.

Table 1 summarizes the IC50 values for related compounds in 2D and 3D cell culture assays:

CompoundCell LineIC50 (2D Assay)IC50 (3D Assay)
Compound AHCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
Compound BNCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

These findings suggest that the compound may exhibit selective toxicity towards cancer cells while maintaining lower toxicity in normal cells.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with DNA and inhibit key cellular pathways involved in tumor growth:

  • DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of AT-rich DNA sequences, potentially interfering with replication and transcription processes.

Case Studies

Several case studies have documented the biological activity of compounds structurally related to this compound:

  • Antitumor Efficacy : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against human lung cancer cells through apoptosis induction.
  • Antimicrobial Activity : Compounds with similar structures have also been evaluated for their antibacterial properties, showing effectiveness against various bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.